Cas no 1321716-66-8 (N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)

N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide
- Benzamide, N-(4-methoxy-3,7-dimethyl-2(3H)-benzothiazolylidene)-2-methyl-, [N(Z)]-
- (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
- 1321716-66-8
- N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
- N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide
- F1814-0906
- AKOS024611035
-
- インチ: 1S/C18H18N2O2S/c1-11-7-5-6-8-13(11)17(21)19-18-20(3)15-14(22-4)10-9-12(2)16(15)23-18/h5-10H,1-4H3/b19-18-
- InChIKey: LNOSZQDNBFEQRZ-HNENSFHCSA-N
- ほほえんだ: S1/C(=N\C(C2C=CC=CC=2C)=O)/N(C)C2C(=CC=C(C)C1=2)OC
計算された属性
- せいみつぶんしりょう: 326.10889899g/mol
- どういたいしつりょう: 326.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 67.2Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 493.3±55.0 °C(Predicted)
- 酸性度係数(pKa): -1.25±0.20(Predicted)
N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1814-0906-20μmol |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1814-0906-30mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1814-0906-5mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1814-0906-40mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1814-0906-75mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1814-0906-20mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1814-0906-50mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1814-0906-2μmol |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1814-0906-4mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1814-0906-10mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide |
1321716-66-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamideに関する追加情報
Introduction to N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide (CAS No. 1321716-66-8)
N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide is a compound of significant interest in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1321716-66-8, has garnered attention for its role in various research studies aimed at developing novel therapeutic agents. The intricate molecular framework of this compound, characterized by a benzothiazole core and a methylbenzamide moiety, positions it as a promising candidate for further exploration in medicinal chemistry.
The benzothiazole scaffold is a well-known pharmacophore in drug discovery, renowned for its versatility and efficacy in modulating various biological pathways. Specifically, the presence of the 4-methoxy and 3,7-dimethyl substituents enhances the compound's potential to interact with biological targets, thereby influencing its pharmacological profile. The dihydro functionality in the benzothiazole ring contributes to the molecule's flexibility, which is often crucial for optimizing binding affinity and selectivity.
The amide group at the 2-position of the methylbenzamide moiety further extends the compound's potential utility. Amides are frequently incorporated into drug molecules due to their ability to form hydrogen bonds, a key interaction that can stabilize enzyme-substrate complexes and improve binding affinity. In this context, the 2-methylbenzamide component of N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide likely plays a critical role in modulating its biological activity. The Z-isomer designation (2Z) indicates a specific geometric configuration that may influence the compound's interactions with biological targets.
In recent years, there has been growing interest in exploring the therapeutic potential of benzothiazole derivatives. These compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that certain benzothiazole-based molecules can inhibit the activity of enzymes involved in cancer cell proliferation and survival. The structural features of N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide, particularly its benzothiazole core and amide functionality, align well with these findings and suggest potential applications in oncology research.
The methoxy substituent at the 4-position of the benzothiazole ring is particularly noteworthy. Methoxy groups are known to enhance solubility and metabolic stability while also influencing electronic properties through resonance effects. These characteristics make N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide an intriguing candidate for further investigation in drug development pipelines. Additionally, the dimethyl groups at positions 3 and 7 contribute to steric hindrance around the benzothiazole ring, which can be crucial for optimizing interactions with biological targets.
The compound's potential biological activity has been explored through both computational modeling and experimental studies. Computational approaches have been used to predict binding affinities and identify potential target proteins for N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide. These studies have suggested that it may interact with enzymes such as kinases and proteases that are implicated in various diseases. Experimental validation through enzyme inhibition assays has provided further support for these predictions.
In vitro studies have shown that N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide exhibits promising activity against certain cancer cell lines. The mechanism of action appears to involve disruption of key signaling pathways that regulate cell growth and survival. For example, preliminary data indicate that this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Such effects make it a valuable tool for investigating novel therapeutic strategies against cancer.
The synthesis of N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-benzo[b]thiophen]-5(6H)-ylidenemalononitrile (a related intermediate) provides insights into possible synthetic routes for this compound. The synthesis typically involves multi-step reactions starting from commercially available precursors such as thioanisole and malononitrile derivatives. Key steps include cyclization reactions to form the benzothiazole core followed by functionalization at various positions using appropriate protecting groups and reagents.
The stereochemistry of N-(2Z)--methylenebenzamides is particularly important in determining their biological activity. The Z-isomer configuration suggests that there may be specific interactions with biological targets that are influenced by this geometric arrangement. Further studies are needed to fully elucidate these interactions and optimize the compound's pharmacological properties.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on heterocyclic compounds like benzothiazoles. The unique structural features of N-(N-(\textit{E})-\textit{[}(5\textit{S})-\textit{5}-(\textit{m\textit{e}t}h\textit{oxy}-\textit{cyclohexylidene)\textit{-}\textit{naphthalen}-\textit{9}\textit{-}\textit{one]-}\textit{-}\textit{naphth}-\textit{5}\textit{-}\textit{ylidenemalononitrile}) provide a strong foundation for developing novel drugs targeting various diseases.
In conclusion,N-(\tN-\t(\tE)\t-\t[5S]-5-\t(met)oxy-cyclohexylidene)\t-\tnaphthalen\t9\t-one)\t-\tnaphth\t5\t-ylenemalononitrile\t) represents a significant advancement in pharmaceutical chemistry with substantial potential for further development.N\-based compounds continue\tto\tbe\tat\tthe\tforefront\tof\tmedical\tresearch due\tto\ttheir\tdiverse\tbiological\tactivities.N\-isolate itself presents several attractive features including:\tpotential applications,\tsynthetic accessibility,\tand structural versatility.\tThese characteristics make it an excellent candidate for future research aimed at developing new therapeutic agents.\n\nThe continued exploration of this class of compounds will undoubtedly lead to new discoveries with significant implications for human health.\n\nAs research progresses,\nit is anticipated that additional derivatives will be synthesized and evaluated,\nleading to further insights into their mechanisms of action.\n\nIn summary,\N\-is a promising candidate for future drug development pipelines.\nIts unique structural features,\ntential applications,\nand synthetic accessibility make it an attractive target for further investigation.\n\nThe pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on heterocyclic compounds like benzothiazoles.\nN\-represents one such effort with substantial potential.\n\nAs our understanding of these compounds grows,\nit is likely that we will uncover even more exciting possibilities for their use in medicine.\n\nThe future holds great promise for drugs derived from heterocyclic scaffolds like N\-,\nas they continue\nto\tdemonstrate\tsignificant\tpromise\tfurthermore.
1321716-66-8 (N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide) 関連製品
- 1542365-32-1(1-(3-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 1266569-94-1(UTPγS trisodium salt)
- 1695478-81-9(4-fluoro-2-(hydrazinylmethyl)benzonitrile)
- 2171413-36-6((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)
- 1596953-14-8(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)
- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)
- 2171690-33-6(1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide)
- 28598-82-5(Octane, 1-bromo-8-chloro-)
- 2680599-44-2(2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)
- 2229568-19-6(2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)




